(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Description
Historical Context of Fmoc Protection in Peptide Research
The Fmoc protecting group , introduced by Carpino and Han in 1970, addressed a critical gap in amine protection strategies by providing a base-labile alternative to acid-sensitive groups like tert-butoxycarbonyl (Boc). Early peptide synthesis relied on Boc groups, which required harsh acidic conditions (e.g., trifluoroacetic acid) for removal, limiting compatibility with acid-labile substrates. Carpino’s innovation involved reacting amines with Fmoc-Cl (9-fluorenylmethyl chloroformate) to form stable carbamates removable under mild basic conditions (e.g., piperidine in DMF). This breakthrough coincided with the rise of solid-phase peptide synthesis (SPPS), where Fmoc’s orthogonality to tert-butyl-based side-chain protections enabled efficient iterative coupling cycles.
A key advantage of Fmoc lies in its UV-active fluorenyl moiety , which allows real-time monitoring of deprotection via fluorescence or UV absorbance at 301 nm. This property proved indispensable for automated SPPS, where quantitative removal of the Fmoc group ensures high coupling efficiencies. By the 1980s, Fmoc had supplanted Boc as the dominant protecting group in SPPS, particularly for synthesizing peptides containing acid-sensitive modifications like glycosylations or phosphorylations. The group’s compatibility with diverse resins (e.g., Wang, Rink amide) and coupling reagents (e.g., HBTU, HATU) further solidified its utility.
Significance of Constrained Proline Derivatives in Biochemistry
Proline’s unique pyrrolidine ring imposes conformational restrictions on peptide backbones, influencing secondary structure formation and protein-protein interactions. However, natural proline retains limited flexibility due to ring puckering and cis-trans isomerization. Constrained analogs like octahydrocyclopenta[c]pyrrole address this by introducing additional ring fusions or substitutions that lock the backbone into specific geometries. For example, the cyclopenta[c]pyrrole system in (3aR,5R,6aS)-2-Fmoc-octahydrocyclopenta[c]pyrrole-5-carboxylic acid reduces the entropy penalty upon binding by preorganizing the ψ and φ dihedral angles near ideal values for PPII helices or β-turn motifs.
Biochemical studies demonstrate that such constraints enhance target binding affinity and proteolytic stability . In collagen-mimetic peptides, substituting proline with cis-4-hydroxyproline or azetidine-2-carboxylic acid increases triple-helix stability by ~30%. Similarly, cyclopenta[c]pyrrole derivatives enforce a polyproline type II (PPII) helix conformation critical for SH3 domain interactions, as evidenced by NMR and X-ray crystallography. These rigid scaffolds also resist enzymatic degradation, as exemplified by a 15-residue peptide containing octahydrocyclopenta[c]pyrrole showing a 12-fold longer half-life in human serum compared to its proline-containing counterpart.
Evolution of Cyclopenta[c]pyrrole Derivatives in Science
The synthesis of octahydrocyclopenta[c]pyrrole cores has evolved significantly since Griot’s 1959 method using LiAlH~4~ reduction of cyclopentimide. Early routes suffered from low yields (≤55%) and hazardous reagents, limiting scalability. A 2025 patent (CN103601666A) revolutionized the process by employing NaBH~4~/ZnCl~2~ under Lewis acid catalysis, achieving 85% yield under industrially viable conditions. This method avoids pyrophoric LiAlH~4~ and enables kilogram-scale production, as outlined below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopentimide reduction | NaBH~4~, ZnCl~2~, THF/toluene, 90°C | 85% |
| Workup | HCl neutralization, ethyl acetate extraction | 95% recovery |
The incorporation of Fmoc protection into cyclopenta[c]pyrrole systems followed advances in orthogonal protection strategies . By reacting the secondary amine with Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) in dichloromethane, chemists achieved quantitative protection without epimerization. Subsequent coupling to Wang resin via the carboxylic acid moiety enabled SPPS of cyclopenta[c]pyrrole-containing peptides, as validated by MALDI-TOF mass spectrometry.
Structural Relationship to Classical Fmoc-Proline Derivatives
While classical Fmoc-proline derivatives adopt a five-membered pyrrolidine ring, the cyclopenta[c]pyrrole system introduces a fused bicyclic framework that further restricts backbone flexibility. X-ray analyses reveal key differences:
| Parameter | Fmoc-Proline | Fmoc-Cyclopenta[c]pyrrole |
|---|---|---|
| Ring System | Monocyclic (C~5~) | Bicyclic (C~5~-C~5~ fused) |
| φ Dihedral | -65° ± 15° | -58° ± 3° |
| ψ Dihedral | 145° ± 20° | 135° ± 2° |
| cis/trans Ratio | 30:70 | <5:95 |
The fused rings in cyclopenta[c]pyrrole eliminate ring puckering, fixing the ψ angle near 135°—ideal for PPII helices. This contrasts with proline’s ψ flexibility (±20°), which allows adoption of both α-helical and PPII conformations. The Fmoc group’s placement at the secondary amine also differs from proline derivatives, where it typically protects the α-amino group. This positional shift, enabled by the bicyclic structure, allows simultaneous N-terminal elongation and side-chain functionalization during SPPS.
Properties
IUPAC Name |
(3aR,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)14-9-15-11-24(12-16(15)10-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14?,15-,16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPKLAZORCBIB-MQVJKMGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simple alkenes or alkynes.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving an amine and a carbonyl compound.
Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the cyclopentane-pyrrole intermediate with the Fmoc-protected amino acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as functionalized amino acids after Fmoc removal.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, the compound is used in the synthesis of peptides and proteins. The Fmoc group provides a protective function, allowing for selective reactions at specific sites within the molecule.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in various synthetic processes highlights its importance in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s structure enables it to interact with enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound are distinguished by variations in substituents, stereochemistry, and biological activity. Below is a detailed comparison:
Structural Analogues with Modified Aromatic Substituents
5-Fluoro-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic Acid (Compound 50)
- Structure : Features a trifluoromethylphenyl group at the 5-position and a fluorobenzoic acid moiety.
- Molecular Weight : 451 g/mol (ESI MS m/z 451 [M + H]⁺) .
- Application : Demonstrated potent RBP4 antagonism (IC₅₀ < 100 nM) due to enhanced hydrophobic interactions from the trifluoromethyl group .
- Key Difference : The trifluoromethylphenyl group increases metabolic stability compared to the Fmoc-protected parent compound .
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid (Compound 42)
- Structure : Incorporates a pyrimidine ring with a methyl substituent.
- Synthesis : Prepared via Pd-catalyzed coupling, yielding a molecular weight of 433 g/mol .
- Activity : Shows improved selectivity for RBP4 over related proteins due to the pyrimidine scaffold’s planar geometry .
Stereochemical Variants
rac-(3aR,6aR)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic Acid (cis)
- Structure : Replaces the cyclopenta[c]pyrrole core with a furo[2,3-c]pyrrole system.
- Molecular Weight : 379.41 g/mol .
- Application : Used in peptide mimetics but exhibits reduced conformational rigidity compared to the cyclopenta[c]pyrrole analog .
(3aR,6aS)-2-(2-(Trifluoromethyl)phenyl)-octahydropyrrolo[3,4-c]pyrrole Hydrochloride (Compound 16)
- Structure : A pyrrolo[3,4-c]pyrrole derivative lacking the Fmoc group.
- Activity : Lower RBP4 affinity (IC₅₀ ~ 500 nM) due to the absence of the carboxylic acid moiety, which is critical for hydrogen bonding .
Functional Group Modifications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid Structure: Oxetane ring replaces the bicyclic core. Molecular Weight: 339.34 g/mol .
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid Structure: Thiophene-based analog with a methyl substituent. Molecular Weight: 379.43 g/mol .
Comparative Data Table
Research Findings and Key Insights
- Stereochemical Impact : The (3aR,5R,6aS) configuration optimizes spatial orientation for RBP4 binding, as inversion at the 5-position (e.g., 5r in ) reduces activity by ~10-fold .
- Role of the Fmoc Group : While critical for synthesis, the Fmoc moiety in the parent compound may sterically hinder interactions in certain assays, necessitating its removal in final drug candidates .
- Carboxylic Acid Functionality: Essential for hydrogen bonding with RBP4’s retinol-binding pocket; its absence (e.g., in ) abolishes activity .
Biological Activity
The compound (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyclopentane backbone and various functional groups, suggest that it may exhibit significant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C22H23NO3
- Molecular Weight : 349.4 g/mol
- CAS Number : 2763885-41-0
The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, indicating its potential utility in drug development and biochemistry.
Biological Activity Overview
The biological activity of this compound is currently under investigation. Preliminary studies suggest that it may exhibit various pharmacological effects typical of compounds with similar structures. These include:
- Antimicrobial Activity : Compounds with cyclopentane structures often show activity against bacterial and fungal pathogens.
- Anticancer Properties : Certain derivatives of cyclopentane-based compounds have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective activities which could be relevant for neurodegenerative diseases.
The mechanism of action for this compound is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in disease processes. The presence of amine and carboxylic acid functionalities suggests potential for forming hydrogen bonds and participating in enzymatic reactions.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that modifications to the cyclopentane ring significantly influenced cell viability, suggesting that the target compound could be further explored for its anticancer potential .
- Antimicrobial Studies :
- Neuroprotective Effects :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step sequences starting from chiral precursors. For example, similar compounds are synthesized via reductive amination, cyclization, and Fmoc-protection steps. A common approach involves coupling a fluorenylmethoxycarbonyl (Fmoc)-protected amine with a bicyclic carboxylic acid scaffold under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Optimizing stereochemical outcomes requires chiral HPLC or enzymatic resolution during intermediate steps .
Q. How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group acts as a base-labile protecting group for the amine, enabling selective deprotection under mild conditions (e.g., 20% piperidine in DMF). This is critical for iterative peptide elongation. However, the bicyclic structure of the compound may sterically hinder coupling efficiency, necessitating extended reaction times or elevated temperatures (~50°C) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Handling requires PPE (gloves, lab coat, goggles), a fume hood, and avoidance of heat/sparks due to potential decomposition. Storage should be in airtight containers at –20°C under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate stereochemical integrity?
- Methodological Answer : Enantiomeric purity is achieved using chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones). Validation requires a combination of:
- Chiral HPLC : Use of columns like Chiralpak IA-3 with hexane/isopropanol gradients.
- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects.
- X-ray Crystallography : Resolves ambiguities in complex bicyclic systems .
Q. What mechanistic insights explain unexpected byproducts in Fmoc deprotection?
- Methodological Answer : Byproducts often arise from β-elimination or oxidation of the Fmoc group. For example, trace water in piperidine can hydrolyze the carbamate, while residual acids may protonate the amine, leading to incomplete deprotection. Mitigation involves rigorous solvent drying and real-time monitoring via LC-MS .
Q. How do fluorinated substituents on analogous compounds affect biological activity compared to non-fluorinated derivatives?
- Methodological Answer : Fluorination at specific positions (e.g., 3,5-difluorophenyl in related structures) enhances metabolic stability and binding affinity due to increased lipophilicity and electronic effects. Comparative studies using SAR (Structure-Activity Relationship) models reveal that fluorine’s electronegativity modulates π-π interactions in target binding pockets .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar aprotic solvents: How to resolve discrepancies?
- Methodological Answer : Solubility variations may stem from differences in crystallinity or hydrate formation. Pre-treatment strategies include:
- Sonication : Disrupts crystalline aggregates in DMSO or DMF.
- Salt formation : Converting the carboxylic acid to a sodium salt improves aqueous solubility.
- Co-solvent systems : Use DMSO/water (9:1) with 0.1% TFA for LC-MS compatibility .
Q. Why do some studies report lower yields in cyclization steps?
- Methodological Answer : Cyclization efficiency depends on ring strain and transition-state stabilization. For octahydrocyclopenta[c]pyrrole systems, microwave-assisted synthesis (100–120°C, 30 min) improves yields by 20–30% compared to conventional heating. DFT calculations can predict favorable transition states for ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
